molecular formula C23H24N2O3S B14353424 N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide CAS No. 90234-22-3

N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide

Cat. No.: B14353424
CAS No.: 90234-22-3
M. Wt: 408.5 g/mol
InChI Key: WUYHIHOZSBAGLM-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide is a complex organic compound characterized by its unique structure, which includes a diphenylmethyl group, a propane-2-sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of diphenylmethanol with benzoyl chloride to form diphenylmethyl benzoyl chloride. This intermediate is then reacted with 3-aminobenzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Diphenylmethyl)-3-aminobenzamide
  • N-(Diphenylmethyl)-3-(methylsulfonyl)amino]benzamide
  • N-(Diphenylmethyl)-3-[(propane-1-sulfonyl)amino]benzamide

Uniqueness

N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90234-22-3

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-benzhydryl-3-(propan-2-ylsulfonylamino)benzamide

InChI

InChI=1S/C23H24N2O3S/c1-17(2)29(27,28)25-21-15-9-14-20(16-21)23(26)24-22(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-17,22,25H,1-2H3,(H,24,26)

InChI Key

WUYHIHOZSBAGLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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